2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
Descripción
This compound features a 1,2-oxazole core substituted at position 5 with a 4-fluorophenyl group and at position 3 with an acetamide moiety. The acetamide nitrogen is further functionalized with a 2-(3-methoxyphenyl)ethyl chain.
Propiedades
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-18-4-2-3-14(11-18)9-10-22-20(24)13-17-12-19(26-23-17)15-5-7-16(21)8-6-15/h2-8,11-12H,9-10,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDCBEPDFYQYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through electrophilic aromatic substitution reactions, where a methoxy group is introduced onto a phenyl ring.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the oxazole derivative with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of oxazoline derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Antiparasitic Activity
Research indicates that similar oxazole derivatives have been explored for their antiparasitic properties. Compounds with analogous structures have shown effectiveness against various parasites, suggesting that 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide may also possess similar activity. Studies on dihydroisoxazole compounds demonstrate their potential as parasiticides in agricultural applications .
Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes involved in cellular signaling pathways. For instance, studies on phosphoinositide-3-kinases (PI3Ks) have highlighted the importance of oxazole derivatives in modulating enzyme activity. The presence of the oxazole ring may enhance binding affinity and selectivity towards these kinases, making it a candidate for further investigation as an inhibitor .
Anticancer Properties
Preliminary data suggest that compounds with similar scaffolds exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl and oxazole components can significantly affect biological activity, which could be explored for developing new anticancer agents .
Table 1: Summary of Biological Activities of Related Compounds
Mecanismo De Acción
The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Oxazole-Based Analogs
Example: N-{3-[Cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide ()
- Structural Differences: Linker: Methoxy group connects the oxazole to the acetamide, increasing flexibility. Substituent: Cyclohexyl(methyl)amino-propyl group replaces the 3-methoxyphenethyl chain.
- Functional Implications :
Example: N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide ()
- Structural Differences: Dual aromatic substituents (hydroxymethylphenyl and methoxyphenyl) on the aminoethyl chain.
- Functional Implications :
Triazole-Based Analogs
Example : 2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide ()
- Structural Differences: 1,2,4-Triazole core replaces oxazole.
- Functional Implications: Triazole’s rigidity may enhance target affinity but reduce conformational adaptability.
Example : N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ()
Benzothiazole and Pyrazole Analogs
Example : N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ()
- Structural Differences :
- Benzothiazole core replaces oxazole.
- Chlorine substituent increases electron-withdrawing effects.
- Functional Implications :
Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
Key Comparative Data
Research Findings and Implications
- Oxazole vs. Triazole : Oxazole derivatives exhibit balanced lipophilicity and conformational flexibility, whereas triazoles offer enhanced hydrogen bonding but reduced metabolic stability .
- Substituent Effects : The 3-methoxyphenethyl chain in the target compound improves solubility compared to bulkier cyclohexyl or chlorophenyl groups in analogs .
- Pharmacokinetics : Structural variations in heterocycles and linkers significantly impact absorption and distribution. For instance, sulfur-containing triazoles may face faster clearance due to oxidative metabolism .
Actividad Biológica
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 352.4 g/mol. The structure features a 1,2-oxazole ring substituted with a fluorophenyl group and an acetamide moiety linked to a methoxyphenyl ethyl group, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for Gram-positive and Gram-negative bacteria have been reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results suggest that the compound has a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans . This indicates potential applications in treating fungal infections.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring plays a crucial role in interacting with microbial targets or cellular pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have documented the biological effects of this compound:
- Anticancer Activity : A study explored the compound's cytotoxic effects on leukemic cell lines (CEM, K-562). It demonstrated significant inhibition of cell viability and induction of apoptosis in treated cells .
- Enzyme Inhibition : Investigations into the compound's effect on histone deacetylases (HDACs) revealed it as a selective inhibitor for HDAC8, suggesting its potential role in epigenetic regulation in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide?
- Methodology : The compound is typically synthesized via multi-step routes involving:
- Isoxazole ring formation : Cyclization of β-keto esters with hydroxylamine under reflux in ethanol .
- Acetamide coupling : Reaction of the isoxazole intermediate with 2-(3-methoxyphenyl)ethylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
- Key Characterization : NMR (¹H/¹³C) for confirming substituent positions, LC-MS for molecular weight validation, and IR spectroscopy for amide bond verification .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Workflow :
- ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 2.8–3.2 ppm (ethylacetamide chain) .
- LC-MS : Molecular ion peak at m/z 395.4 (calculated for C₂₁H₂₀FN₂O₃) .
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Approach :
- Dose-response profiling : Compare IC₅₀ values across assays (e.g., microbial growth inhibition vs. mammalian cell viability) .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .
- Target specificity : Use SPR (surface plasmon resonance) or molecular docking to evaluate binding affinity to proposed targets (e.g., bacterial enzymes vs. human kinases) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Optimization Parameters :
| Step | Variable | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Isoxazole cyclization | Solvent | Ethanol/water (9:1) | 75% → 88% |
| Amide coupling | Catalyst | DMAP (5 mol%) | 65% → 82% |
| Purification | Gradient elution | Ethyl acetate:hexane (3:7 → 1:1) | Purity 95% → 99% |
- Challenges : Solubility limitations of intermediates in polar aprotic solvents. Mitigate via sonication or microwave-assisted synthesis .
Q. What in silico tools predict the compound’s pharmacokinetic and toxicity profiles?
- Computational Methods :
- ADMET Prediction : SwissADME for bioavailability (Lipinski’s Rule of 5 compliance: MW <500, LogP <5) .
- Toxicity : ProTox-II for hepatotoxicity risk (predicted LD₅₀: 250 mg/kg, Class IV toxicity) .
- Metabolism : CYP450 isoform interaction via Schrödinger’s QikProp (CYP3A4 as primary metabolizer) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values across cell lines?
- Case Study : IC₅₀ ranges from 12 μM (HeLa) to 48 μM (MCF-7):
- Experimental variables : Cell passage number, serum concentration in media, and incubation time .
- Validation : Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) .
- Mechanistic Insight : Flow cytometry to differentiate apoptosis (Annexin V/PI staining) vs. necrosis .
Methodological Recommendations
Q. What in vitro assays are suitable for evaluating its anti-inflammatory potential?
- Assays :
- COX-2 inhibition : ELISA-based measurement of prostaglandin E₂ in LPS-stimulated macrophages .
- NF-κB translocation : Confocal microscopy with GFP-tagged RAW 264.7 cells .
- Controls : Celecoxib (COX-2 inhibitor) and dexamethasone (NF-κB suppressor) .
Structural Insights
Q. How do substituents influence bioactivity?
- SAR Findings :
| Substituent | Activity Trend | Rationale |
|---|---|---|
| 4-Fluorophenyl | Enhanced antimicrobial | Increased electronegativity and membrane penetration |
| 3-Methoxyphenethyl | Reduced cytotoxicity | Steric hindrance at target binding pockets |
- Validation : X-ray crystallography of ligand-target complexes (e.g., PDB-deposited structures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
